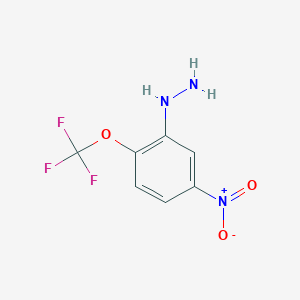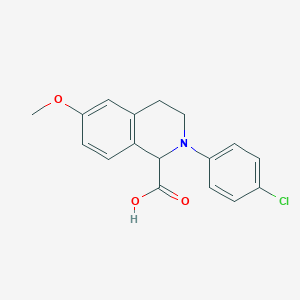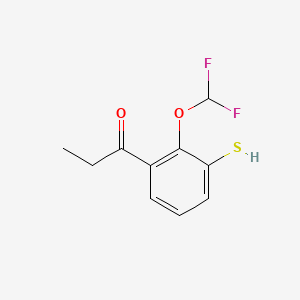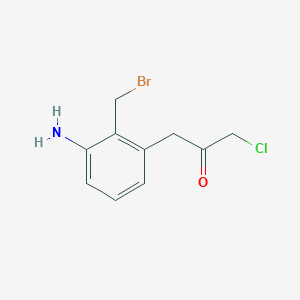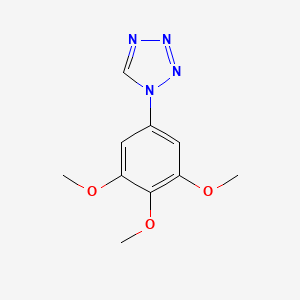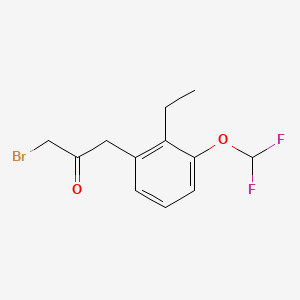
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine can yield the corresponding amine derivative.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one involves its interaction with molecular targets through covalent bonding. The bromine atom can form a covalent bond with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one can be compared with other brominated ketones such as:
1-Bromo-3-chloropropane: Used as a linker in the synthesis of various compounds, but lacks the difluoromethoxy group, making it less lipophilic.
1-Bromo-3-phenylpropane: Similar in structure but lacks the difluoromethoxy and ethyl groups, which may affect its reactivity and applications.
The presence of the difluoromethoxy and ethyl groups in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H13BrF2O2 |
|---|---|
Molekulargewicht |
307.13 g/mol |
IUPAC-Name |
1-bromo-3-[3-(difluoromethoxy)-2-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13BrF2O2/c1-2-10-8(6-9(16)7-13)4-3-5-11(10)17-12(14)15/h3-5,12H,2,6-7H2,1H3 |
InChI-Schlüssel |
IDTNKAZZCYTNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1OC(F)F)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



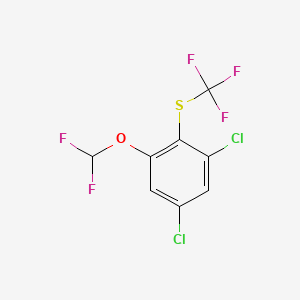

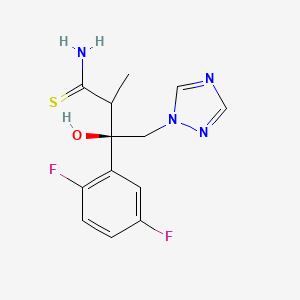
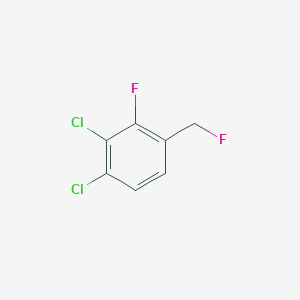
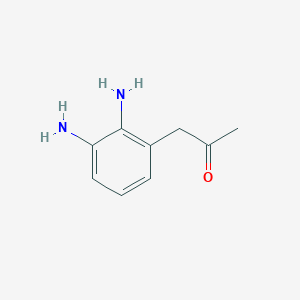
![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)
